molecular formula C24H34N2O3 B5087435 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol

2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol

Cat. No. B5087435
M. Wt: 398.5 g/mol
InChI Key: NAMLHHQXAPISTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a member of the class of compounds known as phenethylamines, which are known for their psychoactive properties. However, the focus of

Mechanism of Action

The mechanism of action of 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed that this compound acts on the serotonin and dopamine receptors in the brain, which are known to be involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol have been extensively studied. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which are known to be involved in the regulation of mood and behavior. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments include its potential therapeutic applications and its ability to modulate the levels of serotonin and dopamine in the brain. However, the limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol. These include further studies on its mechanism of action, its potential therapeutic applications, and its safety and toxicity profiles. Additionally, there is a need for the development of more efficient synthesis methods for this compound, which will enable its wider use in scientific research.

Synthesis Methods

The synthesis of 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol is a complex process that involves multiple steps. The first step involves the synthesis of 3,5-dimethoxybenzyl chloride, which is then reacted with 4-(3-phenylpropyl)piperazine to form the intermediate product. This intermediate product is then reacted with ethanol to form the final product.

Scientific Research Applications

The potential therapeutic applications of 2-[1-(3,5-dimethoxybenzyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol have been extensively studied in the scientific community. This compound has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, this compound has been shown to have potential applications in the treatment of cancer.

properties

IUPAC Name

2-[1-[(3,5-dimethoxyphenyl)methyl]-4-(3-phenylpropyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O3/c1-28-23-15-21(16-24(17-23)29-2)18-26-13-12-25(19-22(26)10-14-27)11-6-9-20-7-4-3-5-8-20/h3-5,7-8,15-17,22,27H,6,9-14,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMLHHQXAPISTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2CCN(CC2CCO)CCCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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